1-Decyl-3-methylimidazolium hexafluorophosphate
Overview
Description
1-Decyl-3-methylimidazolium hexafluorophosphate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity . These characteristics make ionic liquids valuable in various applications, particularly in green chemistry, where they serve as environmentally friendly alternatives to traditional solvents .
Mechanism of Action
Target of Action
The primary target of the ionic liquid 1-Decyl-3-methylimidazolium hexafluorophosphate is the water flea, Moina macrocopa . This compound has been shown to exhibit high toxicity to M. macrocopa .
Mode of Action
This compound interacts with its target, M. macrocopa, in a way that significantly inhibits the survivorship, development, and reproduction of the water flea . The long-term exposure to this compound results in these adverse effects .
Biochemical Pathways
macrocopa leads to significant inhibition of the organism’s survivorship, development, and reproduction . This suggests that the compound may interfere with vital biological processes and pathways necessary for the survival and reproduction of the organism.
Pharmacokinetics
macrocopa, it can be inferred that the compound is likely absorbed and distributed within the organism in a manner that allows it to exert its toxic effects .
Result of Action
The result of the action of this compound is the significant inhibition of the survivorship, development, and reproduction of M. macrocopa . Furthermore, the compound induces toxic effects in the following generation of M. macrocopa, resulting in the complete cessation of reproduction in the first offspring generation .
Action Environment
The action of this compound is influenced by environmental factors. As an ionic liquid, it is known for its stability in the environment . This stability, coupled with its high toxicity, poses potential risks to the aquatic ecosystem .
Biochemical Analysis
Biochemical Properties
It is known that ionic liquids can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the ionic liquid.
Cellular Effects
Research has shown that 1-Decyl-3-methylimidazolium hexafluorophosphate can have significant effects on cellular processes. For example, a study on the water flea, Moina macrocopa, found that exposure to this ionic liquid significantly inhibited survivorship, development, and reproduction . It also induced toxic effects in subsequent generations of the organism .
Molecular Mechanism
It is likely that its effects are mediated through interactions with various biomolecules, potentially leading to changes in gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this ionic liquid is stable and does not degrade easily
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on the water flea, Moina macrocopa, found that this ionic liquid exhibited high toxicity, with significant effects observed even at low concentrations .
Preparation Methods
The synthesis of 1-decyl-3-methylimidazolium hexafluorophosphate typically involves the reaction of 1-decyl-3-methylimidazole with hexafluorophosphoric acid . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
1-Decyl-3-methylimidazolium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Reduction reactions may occur in the presence of reducing agents, altering the ionic state of the compound.
Substitution: Substitution reactions can take place, where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Decyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Decyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium hexafluorophosphate: Known for its use in lithium-ion batteries.
1-Butyl-3-methylimidazolium hexafluorophosphate: Employed in environmentally friendly reactions and as a medium for various chemical processes.
1-Hexyl-3-methylimidazolium hexafluorophosphate: Suitable for electrochemical applications due to its water-immiscibility.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility, viscosity, and overall reactivity compared to its shorter-chain counterparts .
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZSRXCEZNETER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049283 | |
Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362043-46-7 | |
Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Decyl-3-methylimidazolium hexafluorophosphate highlighted in the research?
A1: The research primarily focuses on the potential of this compound as an extraction agent for desulfurization of fuel oil [, ]. It exhibits promising capabilities in removing thiophene from simulated gasoline mixtures.
Q2: How does the structure of this compound influence its desulfurization efficiency?
A2: Studies show that increasing the alkyl chain length on the imidazolium ring generally improves the desulfurization efficiency [, ]. this compound, with a ten-carbon alkyl chain, demonstrates superior extraction capability compared to its shorter-chain counterparts. This suggests a correlation between the alkyl chain length and the interaction with thiophene, potentially due to enhanced Van Der Waals forces and improved solubility of thiophene in the ionic liquid.
Q3: What are the environmental concerns related to this compound?
A4: While the provided research focuses on the compound's application in desulfurization and lubrication, one study investigates the chronic and intergenerational toxic effects of this compound on the water flea, Moina macrocopa []. This highlights the need for further research to fully understand the compound's environmental impact and potential risks.
Q4: What are the future directions for research on this compound?
A4: Future research should focus on:
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